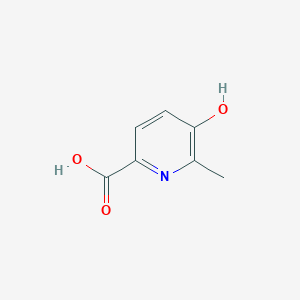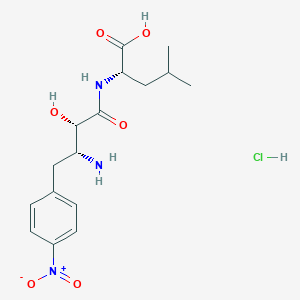
9-Phenylcarboxylate-10-methylacridinium
Vue d'ensemble
Description
9-Phenylcarboxylate-10-methylacridinium is a compound belonging to the acridinium family, known for its chemiluminescent properties. Acridinium compounds are widely used in various scientific fields due to their ability to emit light upon undergoing specific chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylcarboxylate-10-methylacridinium typically involves the nucleophilic addition to the 9 position of the acridinium ring. This process protects against hydrolysis of the ester . The chemiluminescent reaction of an acridinium ester requires the addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented .
Industrial Production Methods
Industrial production methods for acridinium compounds often involve large-scale synthesis using similar nucleophilic addition reactions. The stability of the resulting compounds is crucial for their application in various assays and industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenylcarboxylate-10-methylacridinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide, leading to chemiluminescence.
Reduction: Reductive triggering can be achieved using zinc metal or reduced forms of ferric and cupric salts.
Substitution: Nucleophilic substitution reactions at the 9 position of the acridinium ring are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Zinc metal, ferric salts, and cupric salts are used for reductive triggering.
Substitution: Various nucleophiles, including hydroxide ions and bisulphite, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include chemiluminescent adducts and stable acridan adducts .
Applications De Recherche Scientifique
9-Phenylcarboxylate-10-methylacridinium has several scientific research applications:
Chemistry: Used as a chemiluminescent label in various assays.
Biology: Applied in DNA probe-based assays due to its stability and resistance to hydrolysis.
Medicine: Utilized in immunoassays for detecting specific biomolecules.
Industry: Employed in the detection and quantification of hydrogen peroxide.
Mécanisme D'action
The mechanism of action of 9-Phenylcarboxylate-10-methylacridinium involves the initial attack of the hydroperoxide anion at the C9 position of the acridinium nucleus, followed by an intramolecular nucleophilic attack of the resulting hydroperoxide at the ester carbonyl group . This reaction leads to the emission of chemiluminescence, which is utilized in various detection assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Uniqueness
9-Phenylcarboxylate-10-methylacridinium is unique due to its high stability and resistance to hydrolysis, making it particularly useful in DNA probe-based assays and other applications requiring prolonged stability .
Propriétés
IUPAC Name |
phenyl 10-methylacridin-10-ium-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXLAHQOVLMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154056 | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-55-3 | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)



![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)







